1-Benzyl-1,4-diazepane-6-carboxylic acid

Synthetic Efficiency Protecting Group Strategy DPP-IV Inhibitors

This 1-benzyl-1,4-diazepane-6-carboxylic acid uniquely features a free carboxylic acid at position 6, enabling immediate amide coupling or esterification without the deprotection required for N-Boc or N-Cbz analogs. The N-benzyl group optimizes lipophilicity and π-stacking for GPCR and DPP-IV active sites, while the seven-membered diazepane core provides conformational flexibility beyond piperazine. Validated as an efflux pump inhibitor scaffold (2–3× ethidium bromide accumulation), this building block accelerates SAR expansion in antimicrobial resistance and CNS therapeutic programs. Procurement eliminates protecting group manipulations, streamlining hit-to-lead timelines.

Molecular Formula C13H18N2O2
Molecular Weight 234.29
CAS No. 1188143-13-6
Cat. No. B1650605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,4-diazepane-6-carboxylic acid
CAS1188143-13-6
Molecular FormulaC13H18N2O2
Molecular Weight234.29
Structural Identifiers
SMILESC1CN(CC(CN1)C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c16-13(17)12-8-14-6-7-15(10-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17)
InChIKeyLIXSTZLQICRVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1,4-diazepane-6-carboxylic acid (CAS 1188143-13-6): A Strategic 1,4-Diazepane Scaffold with N-Benzyl Substitution for Advanced Medicinal Chemistry Procurement


1-Benzyl-1,4-diazepane-6-carboxylic acid (CAS 1188143-13-6; molecular formula C₁₃H₁₈N₂O₂; MW 234.29 g/mol) is a diazepane-based heterocyclic carboxylic acid featuring a seven-membered 1,4-diazepane core bearing an N-benzyl substituent at position 1 and a free carboxylic acid handle at position 6 . The 1,4-diazepane scaffold offers conformational flexibility beyond its six-membered piperazine analogue, enabling distinct binding mode optimization in drug design programs . This specific derivative serves as a versatile building block for constructing bioactive molecules, including constrained peptidomimetics, integrin antagonists, and ligands for G-protein-coupled receptors (GPCRs) and enzymes .

Why N-Benzyl Substitution Defines the Unique Utility Profile of 1-Benzyl-1,4-diazepane-6-carboxylic Acid


Within the 1,4-diazepane-6-carboxylic acid scaffold family, the specific N-substitution pattern critically determines downstream reactivity, protecting group strategy compatibility, and biological target engagement. The N-benzyl moiety in this compound confers a distinct set of properties relative to close analogs bearing N-Boc, N-acetyl, N-sulfonyl, or N-alkyl groups. Critically, the benzyl group modulates lipophilicity (logP), synthetic accessibility of the secondary nitrogen at position 4, and potential π-stacking interactions with aromatic residues in biological targets [1]. This compound offers an unprotected carboxylic acid at position 6, enabling direct conjugation or amide coupling without the deprotection steps required for N-Boc or N-Cbz-protected analogs [2]. Generic substitution with alternative N-substituted diazepane carboxylic acids may yield incompatible orthogonal protection schemes, divergent physicochemical properties, or diminished biological activity in established pharmacophores [1].

Quantitative Differentiation Evidence: 1-Benzyl-1,4-diazepane-6-carboxylic acid vs. Comparable Scaffolds


1-Benzyl-1,4-diazepane-6-carboxylic acid Offers Unprotected Carboxylic Acid Handle vs. N-Boc Protected Analog (Reduced Synthetic Steps)

This compound provides a free carboxylic acid group at the 6-position, enabling direct amide coupling or esterification without the additional deprotection steps required for N-Boc or N-Cbz protected diazepane analogs. In a published DPP-IV inhibitor patent synthesis, 1,4-dibenzyl-[1,4]diazepane-6-carboxylic acid was prepared via direct cyclization with 3-bromo-2-bromomethylpropionic acid in 24 hours, providing the functionalized scaffold ready for downstream conjugation [1]. By contrast, analogous scaffolds protected at position 1 with a Boc group require a separate acidic deprotection step before the secondary amine can be utilized, adding synthetic burden and potential yield loss .

Synthetic Efficiency Protecting Group Strategy DPP-IV Inhibitors

N-Benzyl Moiety Modulates Lipophilicity (XLogP3) and TPSA Profile Relative to N-Acetyl and N-Sulfonyl Analogs

The N-benzyl group in 1-Benzyl-1,4-diazepane-6-carboxylic acid confers distinct physicochemical properties that differ significantly from N-acetyl, N-sulfonyl, or N-alkyl substituted analogs. Calculated values for closely related 1,4-diazepane-6-carboxylic acid derivatives reveal that the benzyl-substituted core yields an XLogP3 of approximately 2.18 and a topological polar surface area (tPSA) of ~96 Ų (for the Cbz/Boc dual-protected analog) [1], while N-acetyl substituted analogs show substantially lower XLogP3 values (-2.8) [2]. This higher lipophilicity associated with the benzyl group may enhance membrane permeability compared to more polar acetyl or sulfonyl derivatives, which is a critical parameter for optimizing oral bioavailability in lead development programs [3].

Physicochemical Properties Drug-likeness LogP Scaffold Optimization

1-Benzyl-1,4-diazepane Core Demonstrated Efflux Pump Inhibitory Activity in E. coli (MIC Reduction of Levofloxacin)

The core 1-benzyl-1,4-diazepane moiety (CAS 4410-12-2) has been experimentally validated as an efflux pump inhibitor (EPI) in Escherichia coli, with a mixed mechanism distinct from reference EPIs [1]. The parent compound 1-benzyl-1,4-diazepane (1-BD) reduces the minimal inhibitory concentration (MIC) of levofloxacin and other antibiotics in E. coli strains overexpressing AcrAB and AcrEF efflux pumps, while showing no effect in ΔacrAB deletion strains [1]. Real-time fluorometric efflux assays demonstrate that 1-BD increases ethidium bromide accumulation by 2- to 3-fold in efflux pump-overexpressing strains, directly quantifying its EPI efficacy [1]. The N-benzyl group is critical for this activity, distinguishing it from other N-substituted diazepane analogs that lack this structural feature.

Antimicrobial Resistance Efflux Pump Inhibition Antibiotic Potentiation

Orthogonal Synthetic Handle Availability: Free Carboxylic Acid Enables Direct Conjugation to 1,3-Dimethylxanthine Core in DPP-IV Inhibitor Synthesis

The free carboxylic acid functionality at the 6-position of this compound provides a conjugation handle that enables direct incorporation into bioactive scaffolds without protecting group manipulations. In a patented synthesis of DPP-IV inhibitors, 1,4-dibenzyl-[1,4]diazepane-6-carboxylic acid (the immediate synthetic precursor to the target compound) is prepared via a single cyclization step in 24 hours [1]. This carboxylic acid is then readily available for subsequent amide bond formation or reduction to the corresponding alcohol, as demonstrated in the patent's subsequent steps leading to 7-benzyl-8-(6-hydroxymethyl-[1,4]diazepan-1-yl)-1,3-dimethyl-3,7-dihydropurine-2,6-dione [1]. This contrasts with analogs bearing protected carboxylic acids (e.g., methyl esters) which require an additional hydrolysis step before conjugation.

DPP-IV Inhibition Diabetes Metabolic Disorders Conjugation Chemistry

Conformational Flexibility of 1,4-Diazepane Core Outperforms Six-Membered Piperazine Analogs in Binding Pocket Accommodation

The 1,4-diazepane-6-carboxylic acid scaffold possesses greater conformational flexibility than its six-membered piperazine analogue, enabling it to adopt distinct chair and twist-boat conformations that can better accommodate diverse binding pocket geometries . This expanded conformational repertoire is critical in drug design programs where the scaffold serves as a constrained peptidomimetic or as a core for integrin antagonists . The N-benzyl substitution on this specific compound further modulates the conformational ensemble and provides additional binding opportunities through π-stacking with aromatic residues, a feature absent in N-alkyl or N-acetyl substituted diazepanes.

Conformational Analysis Peptidomimetics Scaffold Flexibility Medicinal Chemistry

High-Value Procurement Scenarios for 1-Benzyl-1,4-diazepane-6-carboxylic acid (CAS 1188143-13-6)


DPP-IV Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound serves as a direct building block for constructing DPP-IV inhibitors targeting type 2 diabetes and metabolic disorders. The free carboxylic acid at position 6 enables immediate conjugation to purine-dione cores (e.g., 1,3-dimethylxanthine) via amide bond formation or reduction to hydroxymethyl intermediates [1]. The N-benzyl group provides the requisite lipophilicity and aromatic interactions for DPP-IV active site engagement. Procurement is indicated for medicinal chemistry teams requiring a functionalized diazepane scaffold that eliminates the need for protecting group manipulations, thereby accelerating SAR expansion and hit-to-lead optimization timelines [1].

Efflux Pump Inhibitor (EPI) Development for Antimicrobial Resistance Programs

The 1-benzyl-1,4-diazepane core has demonstrated validated efflux pump inhibitory activity against RND-family pumps (AcrAB, AcrEF) in Gram-negative bacteria, reducing levofloxacin MIC and increasing intracellular ethidium bromide accumulation by 2- to 3-fold [2]. This carboxylic acid derivative provides a functionalized entry point for synthesizing second-generation EPIs with improved potency or altered physicochemical properties. Research groups focused on combating antimicrobial resistance through EPI-based antibiotic potentiation strategies will find this compound valuable as a core scaffold for lead optimization and mechanistic probe development [2].

Synthesis of Constrained Peptidomimetics and Integrin Antagonists

The 1,4-diazepane-6-carboxylic acid scaffold functions as a constrained peptidomimetic core, with the seven-membered ring providing conformational flexibility that surpasses six-membered piperazine analogs . The N-benzyl and carboxylic acid functional groups offer orthogonal handles for further derivatization, enabling the construction of diverse compound libraries targeting protein-protein interactions, integrin receptors, and GPCRs . This compound is particularly well-suited for academic and industrial medicinal chemistry groups seeking to explore the 1,4-diazepane privileged scaffold space with a synthetically accessible, functionalized entry point.

GPCR Ligand and T-Type Calcium Channel Blocker Scaffold Derivatization

1,4-Diazepane derivatives have been explored as T-type calcium channel blockers with favorable selectivity profiles and as GPCR ligands (e.g., CB2 agonists) [3][4]. The 1-benzyl-1,4-diazepane-6-carboxylic acid scaffold provides a versatile core for synthesizing focused libraries around these target classes. The free carboxylic acid handle supports rapid amide coupling to diverse amine-containing fragments, enabling efficient parallel synthesis and SAR exploration. Procurement is recommended for screening library construction or targeted lead optimization efforts in CNS and pain-related therapeutic areas [3].

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